![molecular formula C16H16N2O4S B2538512 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 2034340-93-5](/img/structure/B2538512.png)

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

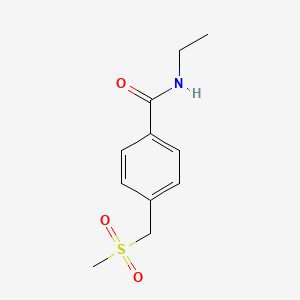

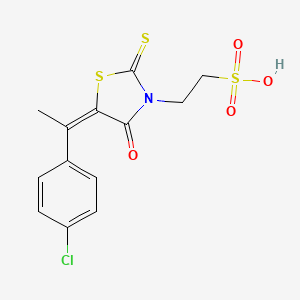

The compound is a urea derivative, with one of the nitrogen atoms connected to a 2-ethyl-5-acetylthiophene and the other connected to a 5-benzo[d][1,3]dioxol group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the two aromatic systems. The thiophene and benzo[d][1,3]dioxol rings are both electron-rich, which could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo reactions at the urea linkage, such as hydrolysis under acidic or basic conditions. The electron-rich aromatic rings could also potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the urea linkage could result in significant polarity, which could influence properties such as solubility. The compound’s reactivity would be influenced by the electron-rich nature of the aromatic rings .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Urea derivatives are widely studied for their synthesis methods and chemical properties. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids under mild conditions, offering a cost-effective and environmentally friendly method (Kishore Thalluri et al., 2014). This process exemplifies the synthetic versatility of urea derivatives, potentially applicable to the synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea.

Antioxidant and Antimicrobial Applications

Research on urea derivatives has also highlighted their potential antioxidant and antimicrobial activities. A study on the synthesis and evaluation of antioxidant activity of certain urea derivatives revealed promising results, suggesting that similar structures could possess significant biological activities (S. George et al., 2010). This suggests that this compound might also be explored for such properties.

Acetylcholinesterase Inhibition

In the realm of medicinal chemistry, urea derivatives are explored for their inhibitory activity against enzymes like acetylcholinesterase, a target for Alzheimer's disease treatments. A study demonstrated that flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed significant antiacetylcholinesterase activity, indicating the therapeutic potential of urea derivatives in neurodegenerative diseases (J. Vidaluc et al., 1995).

Anticancer Activity

Furthermore, urea derivatives have been investigated for their anticancer properties. The synthesis of specific urea derivatives and their evaluation against various cancer cell lines have shown promising results, suggesting a potential avenue for cancer treatment research (B. Nammalwar et al., 2010).

Material Science Applications

In material science, urea derivatives are utilized in the synthesis of molecular devices and complexes. For example, the cyclodextrin complexation of certain stilbene derivatives demonstrates the use of urea-linked cyclodextrins in the self-assembly of molecular devices, highlighting the versatility of urea compounds in nanotechnology and materials science (J. Lock et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(1,3-benzodioxol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-10(19)15-5-3-12(23-15)6-7-17-16(20)18-11-2-4-13-14(8-11)22-9-21-13/h2-5,8H,6-7,9H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKRFQXTSQDLSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6-Methylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2538429.png)

![2-(ethylsulfanyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2538431.png)

![Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate](/img/structure/B2538433.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2538436.png)

![2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2538440.png)

![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)

![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)

![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2538452.png)